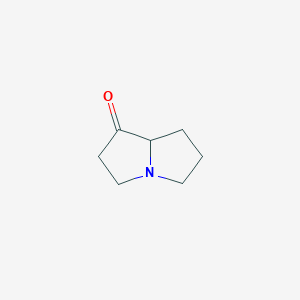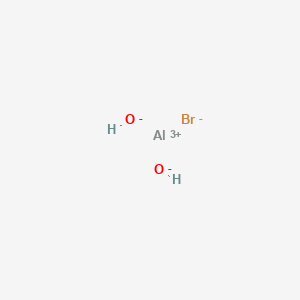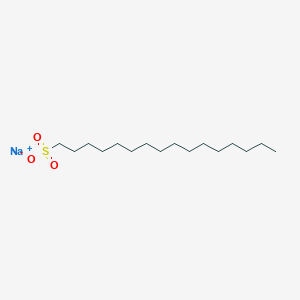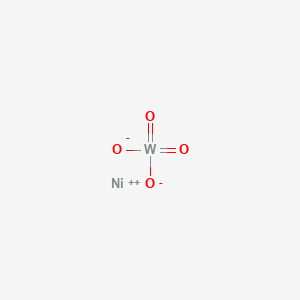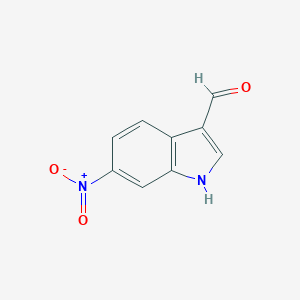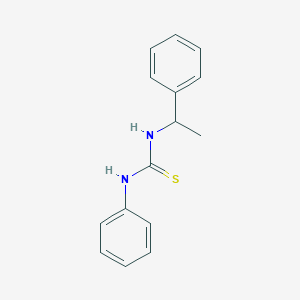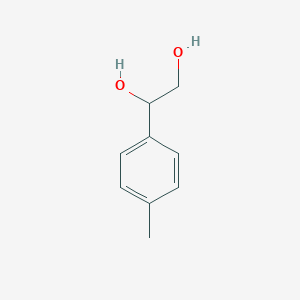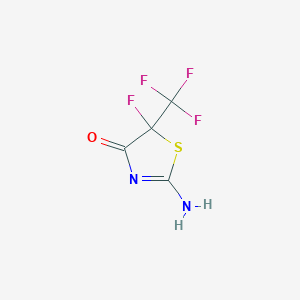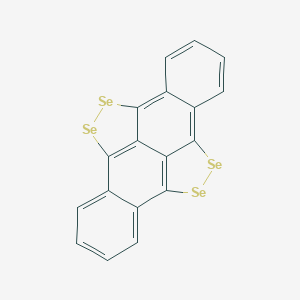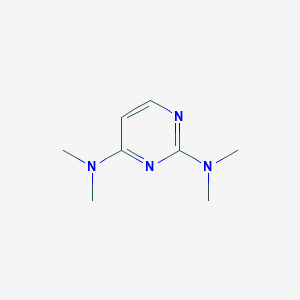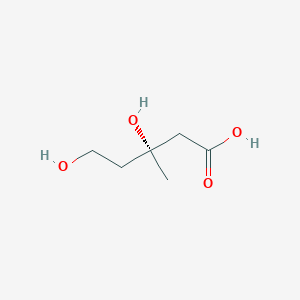
Mevalonat
Übersicht
Beschreibung
(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.
Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Wissenschaftliche Forschungsanwendungen
Rolle in der Insektenbiochemie
Mevalonatkinase (MevK) ist ein wichtiges Enzym im Mevalonatweg, das die Phosphorylierung von Mevalonat zu Phosphothis compound katalysiert. Dieser Prozess ist an der Biosynthese von Juvenilhormon bei Insekten beteiligt . Beispielsweise spielt MevK bei dem Roten Mehlkäfer, Tribolium castaneum, eine entscheidende Rolle bei der Kontrolle der Juvenilhormonbiosynthese und beteiligt sich an der Produktion anderer Terpenoide .
Biokraftstoffproduktion
Pseudomonas putida, ein Bakterium, das Lignin und andere lignocellulosehaltige Materialien metabolisieren kann, wurde gentechnisch so verändert, dass es this compound produziert. Dieser Prozess stellt traditionelle petrochemische Ansätze in Frage und bietet ökologische, wirtschaftliche und gesellschaftliche Vorteile . Das von P. putida produzierte this compound kann zur Biokraftstoffproduktion verwendet werden .
Produktion von biologisch abbaubaren Polymeren
This compound kann zur Synthese von biologisch abbaubaren Polymeren verwendet werden, wie z. B. bei der Herstellung des elastischen Polymers β-Methyl-δ-Valerolacton (βMδVL) . In Kombination mit Lactid bildet dieses Polymer ein besonderes neuartiges Material mit einstellbaren mechanischen Eigenschaften .
Vorläufer für Terpenoidverbindungen
This compound ist allgemein anerkannt als Vorläufer für Terpenoidverbindungen, die Anwendungen in der pharmazeutischen Industrie, in Parfüms und in Biokraftstoffen finden .
Hautpflegeprodukte
This compound hat Anti-Falten- und Anti-Aging-Wirkungen, wodurch es in Hautpflegeprodukten anwendbar ist .
Rolle bei der Proteinprenylierung
Isoprenoide, die über den Mevalonatweg produziert werden, werden für die Prenylierung von Proteinen benötigt. Dies ist eine wichtige posttranslationale Reaktion, die für die Bioaktivität der Proteine essenziell ist .
Immuno-Onkologie
Im Bereich der Immuno-Onkologie kann die Ecto-ATPase CD39 IPP, ein Produkt des Mevalonatwegs, dephosphorylieren, wodurch die Dauer und Stärke von IPP-induzierten γδ T-Zell-Antworten begrenzt wird
Wirkmechanismus
Target of Action
The primary target of mevalonate is the mevalonate pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is mevalonate kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of mevalonate to produce mevalonate 5-phosphate .
Mode of Action
Mevalonate interacts with its targets by participating in the biochemical reactions of the mevalonate pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .
Biochemical Pathways
The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield mevalonate .
Pharmacokinetics
The pharmacokinetics of mevalonate are closely tied to its role in the mevalonate pathway. As a key intermediate in this pathway, mevalonate’s bioavailability is crucial for the continuous production of isoprenoids . .
Result of Action
The action of mevalonate results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the mevalonate pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .
Action Environment
The action of mevalonate can be influenced by various environmental factors. For instance, the activity of the mevalonate pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the mevalonate pathway in cancer cells, contributing to cancer progression and drug resistance .
Biochemische Analyse
Biochemical Properties
Mevalonate plays a crucial role in biochemical reactions. It is phosphorylated by the enzyme Mevalonate Kinase (MevK) into phosphomevalonate . This reaction is a part of the juvenile hormone biosynthesis process . The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation .
Cellular Effects
The mevalonate pathway, where mevalonate plays a significant role, is important for growth, spore production, and the virulence of Phytophthora sojae . It influences cell function by affecting various cellular processes such as signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, mevalonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, MevK binds to cofactors and substrates, which is crucial for its enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, MevK shows optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for mevalonate as the substrate . This indicates the stability of mevalonate under these conditions.
Dosage Effects in Animal Models
While specific dosage effects of mevalonate in animal models are not mentioned in the sources, it is known that the mevalonate pathway, where mevalonate is a key intermediate, is involved in the synthesis of many biologically active compounds . Therefore, varying dosages could potentially impact the levels of these compounds.
Metabolic Pathways
Mevalonate is involved in the mevalonate pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate . This pathway involves several enzymes and cofactors, and it is involved in the synthesis of many biologically active compounds .
Subcellular Localization
Given its role in the mevalonate pathway, it is likely that it is localized in the cytosol, where this pathway primarily occurs .
Eigenschaften
IUPAC Name |
(3R)-3,5-dihydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314151 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
17817-88-8, 150-97-0 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 27 °C | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
